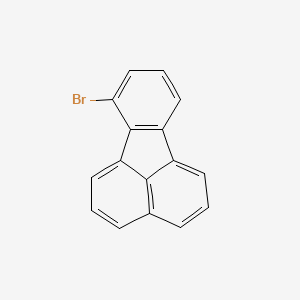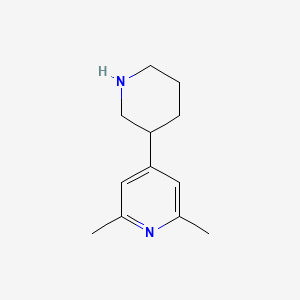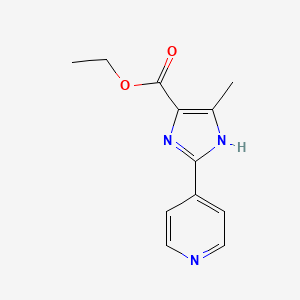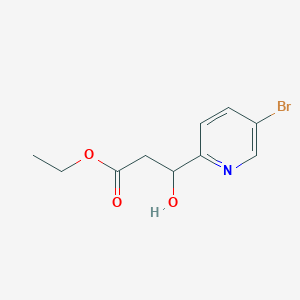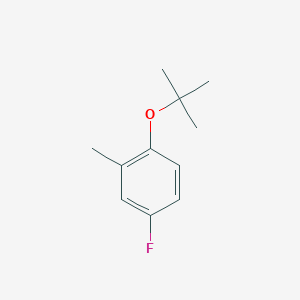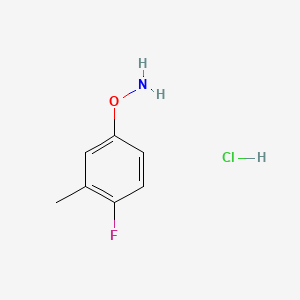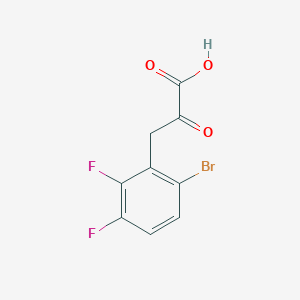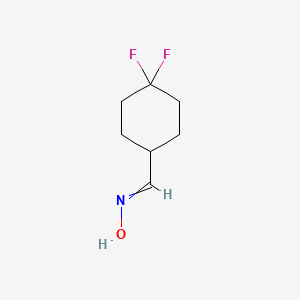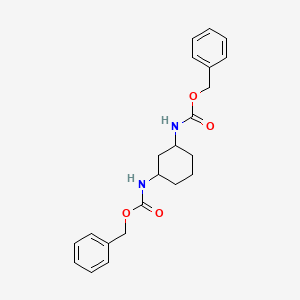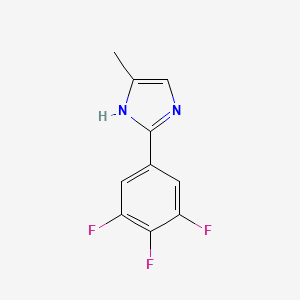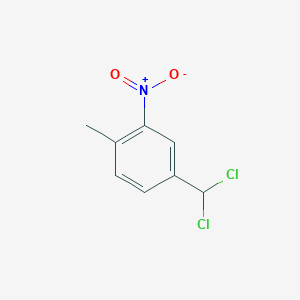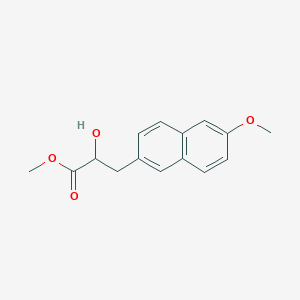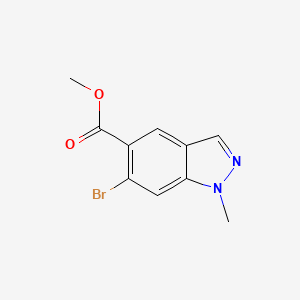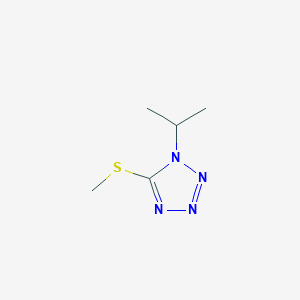
1-Isopropyl-5-(methylthio)-1H-tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isopropyl-5-(methylthio)-1H-tetrazole is a chemical compound with a molecular formula of C5H10N4S This compound is part of the tetrazole family, which is known for its diverse applications in various fields, including pharmaceuticals, agriculture, and materials science Tetrazoles are characterized by a five-membered ring containing four nitrogen atoms and one carbon atom
Vorbereitungsmethoden
The synthesis of 1-Isopropyl-5-(methylthio)-1H-tetrazole typically involves multistep reactions. One common synthetic route includes the following steps:
Formation of the tetrazole ring: This can be achieved through the cyclization of an appropriate nitrile with sodium azide under acidic conditions.
Introduction of the isopropyl group: This step involves the alkylation of the tetrazole ring using isopropyl halides in the presence of a base.
Addition of the methylthio group:
Industrial production methods may vary, but they generally follow similar principles, with optimizations for large-scale synthesis, such as the use of continuous flow reactors and more efficient catalysts.
Analyse Chemischer Reaktionen
1-Isopropyl-5-(methylthio)-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the methylthio group can be replaced by other nucleophiles like amines or alcohols.
Common reagents and conditions for these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols, thiols.
Major products formed from these reactions depend on the specific reagents and conditions used but generally include sulfoxides, sulfones, thiols, and substituted tetrazoles.
Wissenschaftliche Forschungsanwendungen
1-Isopropyl-5-(methylthio)-1H-tetrazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have shown potential as antimicrobial and antifungal agents.
Medicine: Research is ongoing into its potential use in drug development, particularly for its antimicrobial properties.
Industry: It is used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of 1-Isopropyl-5-(methylthio)-1H-tetrazole involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific enzymes or receptors and modulating their activity. For example, its antimicrobial activity may be due to its ability to inhibit key enzymes involved in bacterial cell wall synthesis or DNA replication.
Vergleich Mit ähnlichen Verbindungen
1-Isopropyl-5-(methylthio)-1H-tetrazole can be compared with other similar compounds, such as:
1-Isopropyl-5-(methylthio)-1H-pyrazole: Similar in structure but with a pyrazole ring instead of a tetrazole ring.
1-Isopropyl-5-(methylthio)-1H-triazole: Contains a triazole ring, which has three nitrogen atoms instead of four.
1-Isopropyl-5-(methylthio)-1H-imidazole: Features an imidazole ring with two nitrogen atoms.
The uniqueness of this compound lies in its tetrazole ring, which provides distinct chemical properties and reactivity compared to other heterocyclic compounds. This uniqueness makes it valuable for specific applications where the tetrazole ring’s properties are advantageous.
Eigenschaften
Molekularformel |
C5H10N4S |
|---|---|
Molekulargewicht |
158.23 g/mol |
IUPAC-Name |
5-methylsulfanyl-1-propan-2-yltetrazole |
InChI |
InChI=1S/C5H10N4S/c1-4(2)9-5(10-3)6-7-8-9/h4H,1-3H3 |
InChI-Schlüssel |
YUXCVFFLUXKMER-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C(=NN=N1)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



